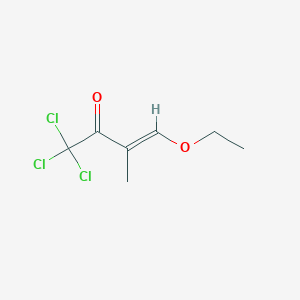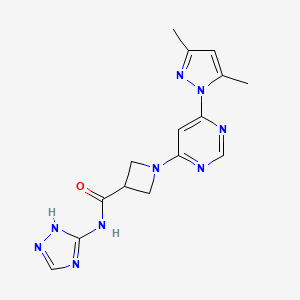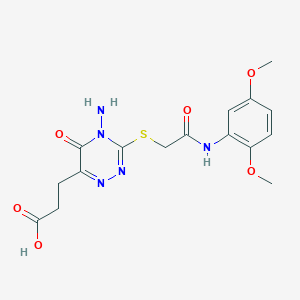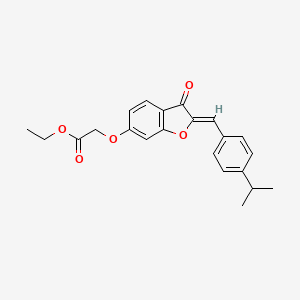![molecular formula C18H22ClN5OS B2725789 5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-42-4](/img/structure/B2725789.png)
5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22ClN5OS and its molecular weight is 391.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research into similar 1,2,4-triazole derivatives has demonstrated their potential in synthesizing compounds with significant antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities. These findings suggest a pathway for developing new antimicrobial agents based on the chemical scaffold similar to 5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, highlighting its relevance in medicinal chemistry and pharmacology (Bektaş et al., 2007).
Vibrational Spectroscopic Analysis and Molecular Modeling
The compound has also attracted attention for its spectroscopic properties and molecular modeling potential. Vibrational spectroscopic techniques such as FT-IR and FT-Raman, combined with quantum mechanical methods, have been applied to similar compounds. This approach aids in understanding the molecular geometry, vibrational frequencies, and electronic properties, providing insights into their structural characteristics and potential biological activities. Such studies are foundational for developing new drugs and materials with tailored properties (Kuruvilla et al., 2018).
Computer-Aided Analysis for Serotonin Receptor Ligands
In the realm of neuroscience and pharmacology, computer-aided analysis has been utilized to evaluate the role of structural linkers in compounds similar to this compound for their affinity towards the human serotonin 5-HT6 receptor. This research underscores the compound's potential application in designing new ligands for serotonin receptors, which could contribute to therapies for neurological disorders (Łażewska et al., 2019).
Anticonvulsant and Anticancer Activities
Furthermore, the chemical structure related to this compound has been explored for its anticonvulsant and anticancer activities. Synthesis of novel heterocyclic compounds derived from similar structures has shown promising results in inhibiting specific cancer cell lines and demonstrating anticonvulsant properties in preclinical models. These findings open avenues for the development of new therapeutic agents for treating cancer and epilepsy (Fiakpui et al., 1999).
Wirkmechanismus
Target of Action
Compounds with a piperazine moiety, like “5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol”, often interact with various neurotransmitter receptors in the nervous system .
Mode of Action
The interaction usually involves the compound binding to the receptor, which can either enhance or inhibit the receptor’s function . The specific effects depend on the exact structure of the compound and the receptor it targets .
Biochemical Pathways
The compound’s action on its targets can affect various biochemical pathways. For instance, if the compound acts on neurotransmitter receptors, it could influence pathways involved in nerve signal transmission .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors like the compound’s solubility, stability, and the presence of functional groups can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if it influences neurotransmission, it could alter nerve signal patterns .
Action Environment
Environmental factors like pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-5-4-6-13(19)11-12)23-9-7-22(2)8-10-23/h4-6,11,15,25H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRCCCKTYXFWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2725711.png)





![4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2725723.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2725726.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/no-structure.png)